Quinoline-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline-6-carboxylic acid and its derivatives can be achieved through various methods. Notably, rapid synthesis of quinoline-4-carboxylic acid derivatives has been reported using reactions of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of InCl3 under microwave irradiation, showcasing the importance of Lewis acid and microwave activation in these processes (Dorothée Duvelleroy et al., 2005). Another method involves the domino process starting from arylmethyl azides to synthesize quinoline-3-carboxylic acid ethyl esters, highlighting the versatility of starting materials in quinoline synthesis (J. Tummatorn et al., 2013).
Molecular Structure Analysis
Quinoline-6-carboxylic acid, like other quinoline derivatives, exhibits a complex molecular structure that allows for a wide range of chemical modifications. The crystal structure of related compounds, such as quinoline-2-carboxylic acid, reveals the presence of tautomeric forms and highlights the role of hydrogen bonding in the molecular arrangement (D. Dobrzyńska & L. Jerzykiewicz, 2004).
Chemical Reactions and Properties
Quinoline-6-carboxylic acid and its derivatives participate in a variety of chemical reactions, contributing to their wide applicability. The Pummerer reaction, for instance, has been employed for the modular synthesis of alkyl quinoline-3-carboxylates from amino acids, demonstrating the compound's reactivity and the possibility of generating structurally diverse derivatives (Jin-Tian Ma et al., 2023).
Physical Properties Analysis
The physical properties of quinoline-6-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different fields. Studies on compounds like quinoline-2-carboxylic acid and its quinolinium counterpart offer insights into how tautomeric forms and molecular interactions influence these properties (D. Dobrzyńska & L. Jerzykiewicz, 2004).
Chemical Properties Analysis
The chemical properties of quinoline-6-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are foundational to understanding its behavior in chemical reactions. The synthesis and investigation of novel fluorine-bearing quinoline-4-carboxylic acids as amylolytic agents illustrate the compound's chemical versatility and potential for functionalization (M. Makki et al., 2012).
Scientific Research Applications
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Here are some fields where Quinoline and its derivatives have found applications:
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Pharmacological Applications : Quinoline motifs have substantial efficacies for future drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
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Organic Synthesis : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s a vital scaffold for leads in drug discovery .
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Synthesis of Anilides : Quinoline-6-carboxylic acid, also known as quinaldic acid, has been used in the microwave-assisted preparation of substituted anilides . Anilides are a class of compounds that have various applications in medicinal chemistry and drug design.
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Inhibition of Oxidation : Quinaldic acid has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This could have potential applications in the study of metabolic processes and diseases related to oxidative stress.
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Inhibition of Gluconeogenesis : Quinaldic acid is a metabolite of tryptophan degradation and has been found to inhibit gluconeogenesis in perfused livers . This could be relevant in the study of metabolic diseases such as diabetes.
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Drug Design : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
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Pharmaceutical Activities : Quinoline and its derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine, etc.), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .
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Synthetic Organic Chemistry : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Safety And Hazards
Future Directions
properties
IUPAC Name |
quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYRCVTBHVXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065047 | |
Record name | 6-Quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carboxylic acid | |
CAS RN |
10349-57-2 | |
Record name | 6-Quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10349-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Quinolinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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